2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . The reaction conditions can vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of BOC-protected compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid undergoes several types of reactions, including:
Substitution: The compound can participate in substitution reactions where the BOC-protected amine is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and methanol are commonly used for deprotection.
Substitution: Various nucleophiles can be used to replace the BOC-protected amine under appropriate conditions.
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid primarily involves the protection and deprotection of amines. The BOC group is added to amines under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the free amine .
Comparison with Similar Compounds
Similar Compounds
2-({[(Tert-butoxy)carbonyl]amino}tetra-decanoic acid): Another BOC-protected amino acid used in organic synthesis.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: A BOC-protected cyclopropane derivative used in various synthetic applications.
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of amines. Its versatility in various reaction conditions and applications in different fields of research and industry highlights its importance in synthetic chemistry .
Properties
Molecular Formula |
C10H19NO5 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-6(2)7(8(12)13)16-11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) |
InChI Key |
URVWDRWNFWHAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)ONC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.